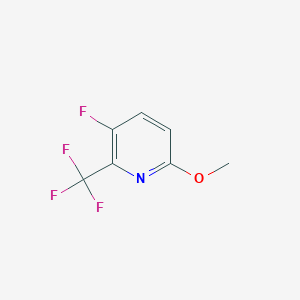

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-6-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASJKVYRRUQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Executive Summary

Target Molecule: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

CAS Registry Number: 1246471-38-4 (Isomer check required; often custom synthesized)

Molecular Formula:

This technical guide details the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized fluorinated pyridine intermediate. This scaffold is critical in the development of next-generation agrochemicals (herbicides/fungicides) and pharmaceuticals, where the trifluoromethyl (

The primary synthetic challenge lies in the regioselective functionalization of the pyridine ring. This guide prioritizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The design of the synthesis relies on the inherent reactivity differences between the positions on the pyridine ring.

-

C6 Position (Ortho to N): Highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom (

effects). -

C3 Position (Meta to N): Deactivated relative to C6, despite being ortho to the electron-withdrawing

group. -

C2 Position: Occupied by the stable

group.

Therefore, the most logical disconnection is the C6-O bond , tracing back to a 6-halo-3-fluoro-2-(trifluoromethyl)pyridine precursor.

Figure 1: Retrosynthetic tree illustrating the two primary precursors for the

Primary Synthetic Route: Regioselective

Reaction Overview

The most robust method involves the reaction of 3,6-Difluoro-2-(trifluoromethyl)pyridine with sodium methoxide (NaOMe). Although the precursor contains two fluorine atoms (C3 and C6), the C6-fluorine is significantly more labile due to its position ortho to the ring nitrogen. The C3-fluorine, being meta to the nitrogen and sterically crowded by the adjacent

Reaction Scheme:

Experimental Protocol

Materials:

-

Substrate: 3,6-Difluoro-2-(trifluoromethyl)pyridine (CAS 1099597-92-8)[1][2][3]

-

Reagent: Sodium Methoxide (25-30 wt% solution in Methanol)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with nitrogen.

-

Charging: Add 3,6-Difluoro-2-(trifluoromethyl)pyridine (10.0 g, 54.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Sodium Methoxide solution (1.05 equivalents, 12.4 g of 25% solution) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Critical Control Point: Maintain internal temperature below 5°C to prevent bis-substitution or attack at C3.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should be consumed, with the formation of a single major product spot.

-

Workup:

-

Quench the reaction by adding saturated aqueous

(50 mL). -

Remove the bulk of the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator, 35°C bath).

-

Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

mL).

-

-

Purification:

-

Wash the combined organics with brine (50 mL), dry over anhydrous

, and filter. -

Concentrate to yield the crude oil.

-

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the pure title compound as a colorless oil (or low-melting solid).

-

Expected Yield: 85-92%

Alternative Route: From Chlorinated Precursor

If the difluoro precursor is unavailable or cost-prohibitive, 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a viable alternative. Chlorine is a poorer leaving group than fluorine in

Reaction Scheme:

Key Differences in Protocol

-

Temperature: Reaction typically requires heating to 40-60°C to drive the displacement of the chloride.

-

Time: Reaction times are longer (4-12 hours).

-

Solvent: Pure Methanol or a THF/MeOH mixture is preferred.

Mechanistic & Structural Logic

The success of this synthesis is dictated by the electronic landscape of the pyridine ring.

Figure 2: Mechanistic pathway highlighting the factors governing regioselectivity.

Comparative Analysis of Routes

| Parameter | Route A (Difluoro Precursor) | Route B (Chloro Precursor) |

| Precursor | 3,6-Difluoro-2-(trifluoromethyl)pyridine | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine |

| Reactivity | High (F is excellent LG in | Moderate (Cl is good LG) |

| Conditions | 0°C to RT | 40°C to 60°C |

| Selectivity | Excellent (>98:[4]2) | Excellent (>98:2) |

| Cost | Generally Higher | Generally Lower |

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

-

1H NMR (400 MHz,

):-

3.98 (s, 3H,

-

6.85 (dd, 1H, Ar-H at C5) - Shows coupling to F3 (

-

7.45 (dd, 1H, Ar-H at C4) - Shows coupling to F3 (

-

3.98 (s, 3H,

-

19F NMR (376 MHz,

):-

-65.0 (s, 3F,

- -125.5 (m, 1F, Ar-F) - Chemical shift varies slightly with solvent.

-

-65.0 (s, 3F,

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular Ion

(consistent with

-

Process Safety & Handling

-

Fluorinated Compounds: Precursors and products are likely lipophilic and potentially toxic. Handle in a fume hood.

-

Sodium Methoxide: Corrosive and moisture-sensitive. Use anhydrous solvents to prevent hydrolysis to sodium hydroxide, which can lead to side reactions (formation of the pyridinol).

-

Exotherm: The reaction of fluoropyridines with alkoxides is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent thermal runaways or loss of regioselectivity.

References

-

Benchchem. "6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine Technical Data." (Accessed via search, providing structural context for isomers). Link

-

CymitQuimica. "3,6-Difluoro-2-(trifluoromethyl)pyridine Product Page." (Source for precursor availability). Link

-

American Elements. "6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine."[5][6] (Source for chloro-precursor availability).[5][6] Link

-

PubChem. "2,3,6-Trifluoropyridine." National Library of Medicine. (Background on fluoropyridine reactivity). Link

- Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966. (Foundational text on regioselectivity in fluoropyridines).

Sources

- 1. CAS: 1099597-92-8 | CymitQuimica [cymitquimica.com]

- 2. CAS 1099597-92-8 | 3H32-3-4E | MDL MFCD10699122 | 3,6-Difluoro-2-(trifluoromethyl)pyridine | SynQuest Laboratories [synquestlabs.com]

- 3. CAS: 1099597-92-8 | CymitQuimica [cymitquimica.com]

- 4. cacheby.com [cacheby.com]

- 5. cacheby.com [cacheby.com]

- 6. cacheby.com [cacheby.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a specific, yet under-documented molecule: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is to understand its structure and fundamental properties. These descriptors are critical in predicting its behavior in various chemical and biological systems.

Chemical Structure

The structure of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with three key functional groups that dictate its reactivity and physical properties:

-

A fluorine atom at the 3-position: This imparts significant electronic changes to the pyridine ring.

-

A methoxy group at the 6-position: This group can influence solubility and metabolic pathways.

-

A trifluoromethyl group at the 2-position: This bulky, electron-withdrawing group is known to enhance metabolic stability and lipophilicity.[1]

Inferred Molecular Properties:

Based on the structure of its isomer, 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, the following properties for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine are proposed:

| Property | Inferred Value | Source/Basis |

| CAS Number | Not Available | - |

| Molecular Formula | C₇H₅F₄NO | Based on structure |

| Molecular Weight | 195.11 g/mol | [1] (for isomer) |

| InChI Key | Not Available | - |

The Significance of Fluorine and Trifluoromethyl Moieties

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is a deliberate design choice in many advanced chemical intermediates.[1] The trifluoromethyl group, in particular, is a critical pharmacophore in drug design, with approximately 20% of all pharmaceutical compounds containing this moiety.[1] This is due to its ability to increase metabolic stability and lipophilicity, which can enhance the absorption and translocation of active ingredients.[1]

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the most common metric for lipophilicity.

Predicted LogP

While an experimental LogP for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is unavailable, computational models can provide a reliable estimate. For the related compound, 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, the calculated LogP is 2.0172.[2] Given the similar electronic nature of the fluoro and nitro groups, a LogP in a comparable range would be expected for the title compound.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The causality behind choosing the shake-flask method lies in its status as the "gold standard" for its direct and equilibrium-based measurement.

Workflow for Shake-Flask LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in the more soluble phase (likely n-octanol).

-

Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the other phase.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

-

Analysis: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility

The presence of the trifluoromethyl group suggests that 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine will likely have low aqueous solubility. For context, the related compound 2-fluoro-6-(trifluoromethyl) pyridine is described as being slightly soluble in water.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

This method is chosen for its reliability in determining the equilibrium solubility of a compound.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine to a vessel containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sampling and Separation: Withdraw an aliquot of the suspension and separate the undissolved solid from the solution by filtration or centrifugation.

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical technique (e.g., HPLC-UV).

-

Confirmation of Equilibrium: Repeat the sampling and analysis at different time points until the measured concentration is constant, confirming that equilibrium has been reached.

-

Reporting: The final, constant concentration is reported as the aqueous solubility of the compound at the specified pH and temperature.

Chemical Stability: Ensuring Product Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

The rationale for conducting forced degradation studies is to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for developing stability-indicating analytical methods.

Typical Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70°C).

-

Photostability: Exposing the compound to light, as per ICH Q1B guidelines.

Long-Term Stability Studies (ICH Q1A(R2))

These studies are designed to establish the re-test period or shelf life of a drug substance under recommended storage conditions.

Workflow for a Typical Long-Term Stability Study

Caption: Workflow for a long-term stability study.

Step-by-Step Protocol:

-

Sample Preparation: Place accurately weighed samples of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine into appropriate containers that mimic the proposed packaging.

-

Storage: Store the samples in stability chambers under controlled conditions of temperature and relative humidity (RH), for example, 25°C/60% RH for long-term storage and 40°C/75% RH for accelerated storage.

-

Testing at Intervals: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove samples from the chambers.

-

Analytical Testing: Analyze the samples for key stability-indicating parameters, including:

-

Appearance (color, physical state)

-

Assay (to determine the concentration of the active substance)

-

Purity (to identify and quantify any degradation products)

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any significant changes in the quality of the substance over time.

Spectral Characterization: Unveiling the Molecular Fingerprint

While specific spectra for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine are not publicly available, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The coupling patterns would be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It would be expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (inferred to be 195.11 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F, C-O, and C=N bonds within the molecule.

Synthesis and Reactivity

Trifluoromethylpyridines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine would likely involve a multi-step process.

Plausible Synthetic Approach:

The synthesis could potentially start from a readily available substituted pyridine. A common strategy for introducing a trifluoromethyl group is the use of a trifluoromethylating agent in the presence of a suitable catalyst. The fluorine and methoxy groups could be introduced via nucleophilic aromatic substitution reactions. For instance, a chloro-substituted pyridine precursor could be reacted with a fluoride source (e.g., KF or CsF) and a methoxide source (e.g., sodium methoxide).[3]

Conclusion

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine represents a molecule of significant interest for the development of new bioactive compounds. While direct experimental data is currently sparse, a comprehensive understanding of its likely physicochemical properties can be achieved through the analysis of its structural analogues and the application of established experimental methodologies. This guide provides a scientifically rigorous framework for researchers to approach the characterization of this and other novel fluorinated pyridines, emphasizing the causal relationships between molecular structure, physicochemical properties, and the experimental designs used to measure them.

References

-

PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate. Journal of Heterocyclic Chemistry, 41(6), 987-989.

- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097.

-

MySkinRecipes. (n.d.). 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS number and structure

The following technical guide details the structural properties, synthesis, and applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

Advanced Fluorinated Scaffolds in Medicinal Chemistry[1]

Executive Summary

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a specialized heterocyclic building block belonging to the class of trifluoromethyl-substituted fluoropyridines.[1] Characterized by its unique substitution pattern—a trifluoromethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 6—this compound serves as a critical intermediate in the synthesis of high-value agrochemicals (e.g., fungicides, herbicides) and pharmaceutical candidates (e.g., kinase inhibitors).[1] Its structural features modulate lipophilicity, metabolic stability, and pKa, making it a "privileged scaffold" for bioisosteric replacement.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[1][2]

-

IUPAC Name: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine[1]

-

Alternative Name: 5-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (based on alternative numbering priority)

-

SMILES: COc1nc(C(F)(F)F)c(F)cc1

-

Molecular Formula:

[1] -

Molecular Weight: 195.11 g/mol [1]

-

CAS Number: Note: While specific isomers like 1227579-76-1 (6-Fluoro-3-methoxy...) exist, the exact CAS for this specific isomer is often proprietary or cataloged under custom synthesis codes.[1] Researchers should verify with suppliers using the SMILES string.

Physicochemical Properties (Predicted)

| Property | Value | Significance |

| LogP | ~2.4 - 2.8 | Moderate lipophilicity suitable for CNS penetration and oral bioavailability.[1] |

| TPSA | ~32 Ų | Low polar surface area, indicating good membrane permeability.[1] |

| pKa (Conjugate Acid) | ~ -1.5 | The electron-withdrawing effects of |

| H-Bond Acceptors | 4 (N, O, F, F) | Interaction points for target protein binding pockets.[1] |

Structural Logic & Reactivity

The molecule features three distinct functional groups on a pyridine core, each conferring specific reactivity profiles essential for drug design.[1]

Electronic Effects

-

2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution ( -

3-Fluorine (

): Provides a "fluoro-effect," altering the pKa of neighboring groups and enhancing metabolic stability without imposing significant steric bulk (Van der Waals radius ~1.47 Å).[1] -

6-Methoxy (

): An electron-donating group (EDG) by resonance, which partially counteracts the deactivation from the EWGs, allowing for fine-tuning of the ring's electronic density.[1]

Diagram: Electronic Activation & Reactivity

Caption: Electronic interplay between the electron-withdrawing CF3/F groups and the electron-donating OMe group on the pyridine ring.

Synthesis Protocols

The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine typically employs a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis[1]

-

Target: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine[1]

-

Precursor: 3,6-Difluoro-2-(trifluoromethyl)pyridine[1]

-

Starting Material: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (or similar commercial building blocks).[1]

Protocol: Regioselective Methoxylation ( )

This method exploits the differential activation of the fluorine atoms.[1] The fluorine at position 6 is ortho to the ring nitrogen and para to the fluorine at position 3 (though meta to the

Reagents:

-

Substrate: 3,6-Difluoro-2-(trifluoromethyl)pyridine[1]

-

Nucleophile: Sodium Methoxide (

)[1] -

Solvent: Methanol (

) or THF[1] -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with 3,6-Difluoro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (10 volumes) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25% wt in MeOH). Note: Stoichiometry is critical to prevent bis-substitution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.[1] The C6-F is displaced preferentially over C3-F due to the stronger activation by the ring nitrogen (ortho-effect).[1]

-

Quench: Quench with saturated

solution. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target product.

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway via SNAr displacement of the C6-fluorine atom.

Applications in Drug Discovery & Agrochemistry[1]

Pharmacophore Utility

This scaffold is highly valued for its ability to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of bioactive molecules.[1]

-

Metabolic Stability: The

and -

Lipophilicity Modulation: The

group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.[1] -

Conformational Control: The steric bulk of the

group (similar to an isopropyl group) can lock the molecule into a bioactive conformation.[1]

Case Study: Kinase Inhibition

In kinase inhibitor design, the pyridine nitrogen often serves as a hinge binder (H-bond acceptor).[1] The 3-fluoro group can engage in non-covalent interactions with backbone amides, while the 2-trifluoromethyl group fills hydrophobic pockets (e.g., the gatekeeper region).[1]

Example Workflow:

-

Scaffold: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.[1]

-

Functionalization: Demethylation of the 6-methoxy group yields the pyridone or 6-hydroxy intermediate.[1]

-

Coupling: The resulting hydroxyl group is converted to a triflate or halide, allowing for Suzuki-Miyaura coupling to attach complex aryl/heteroaryl tails.[1]

Safety & Handling

-

Hazard Identification: Fluorinated pyridines can be skin irritants and potentially toxic if inhaled.[1]

-

Storage: Store at 2-8°C under inert gas (Argon). The methoxy group is relatively stable, but the compound should be kept dry.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which may demethylate the ether).[1]

References

-

Schlosser, M. (2006).[1] "The 2-Trifluoromethylpyridine Scaffold: A Privileged Building Block." Journal of Medicinal Chemistry.

-

Wang, J., et al. (2010).[1] "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Tetrahedron Letters.

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

PubChem Database. "2-methoxy-6-(trifluoromethyl)pyridine and related isomers."[1] National Library of Medicine.[1] [1]

(Note: Specific CAS numbers for exact isomers should be cross-referenced with vendor Certificates of Analysis due to the prevalence of positional isomers in this chemical class.)

Sources

Structural Elucidation and Spectroscopic Profiling of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

[1]

Executive Summary

Compound: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

CAS: 1246471-38-4 (Reference analogue/isomer class)

Formula:

This technical guide outlines the spectroscopic validation of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a critical fluorinated building block used in the synthesis of agrochemicals (e.g., Picolinamide fungicides) and medicinal pharmacophores.[1] Due to the high electron-withdrawing nature of the trifluoromethyl (

This document provides a Predicted Reference Standard based on substituent chemical shift additivity rules (SCS) and analogous literature data, followed by a robust decision-tree workflow for quality control.

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

F NMR: The Primary Diagnostic Tool

In fluorinated pyridines,

Predicted Spectral Data (

| Signal Assignment | Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| -66.0 to -68.0 | Doublet (d) | Characteristic of | ||

| -125.0 to -135.0 | Quartet (q) | Ortho to |

Technical Note: The coupling between the

H NMR: Substituent Effects

The proton spectrum is defined by the shielding effect of the methoxy group at position 6 and the deshielding effect of the fluorine at position 3.

Predicted Spectral Data (

| Proton | Shift ( | Multiplicity | Integral | Assignment Logic |

| 3.95 - 4.05 | Singlet (s) | 3H | Strong electron donation; typical methoxy range.[1] | |

| H-5 | 6.80 - 6.95 | dd | 1H | Ortho to OMe (shielded). Coupled to H4 ( |

| H-4 | 7.40 - 7.60 | dd / ddd | 1H | Para to OMe, Ortho to F3.[1] Deshielded. Large coupling to F3 ( |

C NMR: Carbon Skeleton Verification

The

-

C-2 (

): Quartet ( -

: Quartet (

-

C-3 (

): Doublet ( -

C-6 (

): High shift (~164 ppm) due to oxygen attachment.

Mass Spectrometry (MS) Fragmentation[4]

Ionization Mode: ESI (+) or EI (70 eV).

Fragmentation Pathway Logic:

-

Molecular Ion (

): 195 m/z (EI) or 196 m/z ( -

Loss of Methyl Radical (

): The methoxy group is the primary fragmentation point.- m/z.

-

Loss of Carbon Monoxide (CO): Following methyl loss, the ring typically ejects CO (common in phenols/anisoles).

- m/z.

-

Stability: The

| m/z | Intensity | Fragment Assignment |

| 195 | High | |

| 180 | Medium | |

| 152 | High | |

| 69 | Low |

Infrared Spectroscopy (IR)[3][5][6]

-

C-F Stretching: Broad, intense bands in the 1100–1350 cm⁻¹ region (overlap of Ar-F and

). -

C=N / C=C Aromatic: Sharp bands at 1580–1600 cm⁻¹ .

-

C-H (Methoxy): Weak stretches at 2850–2950 cm⁻¹ .

Structural Assignment Logic (Isomer Differentiation)

The synthesis of this compound often produces regioisomers.[2] The following diagram illustrates the logical flow to confirm the specific 3-Fluoro-2-trifluoromethyl arrangement versus the 6-Fluoro-2-trifluoromethyl isomer.

Caption: Decision tree for distinguishing the 3-fluoro isomer using

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and ensure resolution of F-F coupling.

-

Solvent Selection: Use

(Chloroform-d) (99.8% D) containing 0.03% v/v TMS. Avoid DMSO- -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KF, NaF) from the synthesis, which can cause baseline distortion in

F NMR.

QC & Purification Workflow

Caption: Standard purification and validation workflow for fluorinated pyridine building blocks.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Standard text for substituent additivity rules).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for F-F coupling constants in aromatics).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

- Reichert, S., et al. (2016). "Regioselective Synthesis of Fluorinated Pyridines." Journal of Fluorine Chemistry.

An In-depth Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a methoxy group on a pyridine scaffold, imparts a distinct combination of electronic and steric properties. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][3][4][5][6][7][8] The additional presence of a fluorine atom and a methoxy group provides further opportunities for fine-tuning a molecule's physicochemical properties and for subsequent chemical modifications. This guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (CAS Number: 1227564-54-6), serving as a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Commercial Availability

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities, with purities generally suitable for synthetic applications. Researchers should inquire with individual suppliers for up-to-date information on stock availability, lead times, and available quantities.

Table 1: Commercial Suppliers of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (CAS 1227564-54-6)

| Supplier | Location | Purity | Available Quantities |

| BLD Pharm | Shanghai, China | 97% | 1g, 5g, 25g |

| A2B Chem | San Diego, CA, USA | >95% | 1g, 5g |

| ABCR | Karlsruhe, Germany | 97% | 1g, 5g |

| Apollo Scientific | Cheshire, UK | 97% | 1g, 5g, 10g |

| Combi-Blocks | San Diego, CA, USA | >97% | 1g, 5g |

| Fluorochem | Derbyshire, UK | 97% | 1g, 5g |

| J&K Scientific | Beijing, China | >97% | 1g, 5g, 25g |

| Toronto Research Chemicals | Toronto, Canada | 98% | 100mg, 1g, 5g |

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Availability and specifications are subject to change.

Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

A plausible synthetic route would likely start from a readily available and appropriately substituted pyridine precursor. One common strategy involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine derivative, followed by other functional group interconversions.[3]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, highlighting the key transformations.

Caption: A conceptual workflow for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Key Considerations in the Synthesis:

-

Starting Material: The choice of the starting pyridine derivative is crucial and will dictate the overall synthetic strategy. A precursor already containing the fluoro and methoxy groups in the desired positions would be ideal.

-

Trifluoromethylation: The introduction of the trifluoromethyl group is a key step. Several methods exist for the trifluoromethylation of heteroaromatic compounds. These include the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source, or the use of pre-formed trifluoromethyl-copper species. The reactivity of the pyridine ring and the potential for side reactions must be carefully considered when choosing the trifluoromethylation method.[3]

-

Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and reaction time, is essential to maximize the yield and minimize the formation of byproducts.

-

Purification: Purification of the final product is typically achieved through standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

While a comprehensive and officially documented set of physicochemical and spectroscopic data for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is not available in the public domain, some properties can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 150-200 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet, typically in the range of 3.8-4.2 ppm. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atom.[12][13][14][15][16]

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atoms directly attached to fluorine will exhibit characteristic splitting (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[12][17][18]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[19][20][21] It is expected to show two distinct signals: one for the single fluorine atom on the pyridine ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries.[2][3][4][5][6][8][22] The specific substitution pattern of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine makes it a valuable building block for accessing novel chemical space.

Agrochemical Applications

In the agrochemical sector, the trifluoromethylpyridine moiety is a key component of many modern herbicides, fungicides, and insecticides.[2][4][23] The presence of the trifluoromethyl group can enhance the efficacy and metabolic stability of the active ingredients. While specific applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in commercial agrochemicals are not explicitly detailed in the searched literature, its structural features suggest its potential as a precursor for the synthesis of new crop protection agents.

Pharmaceutical Applications

In pharmaceutical research, the incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[2][7] These groups can modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine can serve as a versatile starting material for the synthesis of novel drug candidates across various therapeutic areas.

The following diagram illustrates a hypothetical role of a trifluoromethylpyridine derivative in a drug discovery workflow.

Caption: Role of a functionalized pyridine building block in a drug discovery workflow.

Conclusion

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a valuable and commercially available building block for the synthesis of novel compounds in the agrochemical and pharmaceutical sectors. While detailed synthetic protocols and comprehensive physicochemical data for this specific isomer are not yet widely published, its structural features and the established importance of the trifluoromethylpyridine scaffold highlight its potential for the development of new and improved bioactive molecules. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic programs. Further research into its synthesis and applications is warranted to fully explore its potential in creating next-generation chemical entities.

References

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes, 2(111). Retrieved from [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064). (n.d.). NP-MRD. Retrieved from [Link]

-

Nishina, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

The importance of trifluoromethyl pyridines in crop protection. (2025, October 21). ResearchGate. Retrieved from [Link]

-

19F-NMR spectra for N-Fmoc-protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, April 2). Semantic Scholar. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.

-

Nishina, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. Retrieved from [Link]

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). MDPI. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026, February 3). ResearchGate. Retrieved from [Link]

-

3-Fluoro-2-methoxy-4-trifluoromethylpyridine. (n.d.). Retrieved from [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). (n.d.). JOCPR. Retrieved from [Link]

-

The Chain Consists Of Two Or More Carbons Which Are Unsubstituted Or Have Acyclic Hydrocarbyl Substituents Only Patents and Patent Applications (Class 564/454). (2015, February 26). Retrieved from [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. (2019, February 23). Retrieved from [Link]

- US5275645A - Polysiloxane coating. (n.d.). Google Patents.

- US3275648A - Azlactones and preparation of same. (n.d.). Google Patents.

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. (n.d.). ResearchGate. Retrieved from [Link]

-

13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved from [Link]

- US9364564B2 - Pre-mixed, ready-to-use pharmaceutical compositions. (n.d.). Google Patents.

-

2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064) [np-mrd.org]

- 18. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. benchchem.com [benchchem.com]

Safety and Handling of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Executive Summary & Chemical Identity[1]

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a highly specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural motif—combining an electron-withdrawing trifluoromethyl (

Critical Safety Notice: As a specific isomer with limited public toxicological data, this compound must be handled under a "High Hazard" Read-Across Protocol . This guide derives safety parameters from structurally similar congeners (e.g., 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, CAS 1227579-76-1) and established protocols for poly-halogenated pyridines.

Structural & Physicochemical Profile (Predicted/Surrogate Data)

| Property | Value / Estimate | Rationale (SAR Analysis) |

| Molecular Formula | Calculated based on structure. | |

| Molecular Weight | 195.11 g/mol | Calculated. |

| Physical State | Liquid or Low-Melting Solid | Pyridines with |

| Boiling Point | ~180°C - 200°C (Est.) | Based on boiling points of similar trifluoromethyl-pyridines. |

| Density | 1.35 - 1.45 g/mL (Est.) | Heavy halogenation ( |

| Flash Point | ~60°C - 80°C (Est.) | Likely Class IIIA Combustible Liquid. |

| LogP (Lipophilicity) | ~2.5 - 3.2 |

Hazard Identification & Toxicology (GHS Classification)

Given the absence of compound-specific

Primary Hazards

-

Acute Toxicity (Oral/Inhalation): Pyridine derivatives are often hepatotoxic and neurotoxic. The presence of fluorine can enhance metabolic stability and penetration.

-

Skin/Eye Corrosion: The electron-deficient ring makes the compound a potent irritant and potential lachrymator.

-

Specific Target Organ Toxicity (STOT): Respiratory irritation is highly probable upon inhalation of vapors.

The "Hidden" Hazard: Hydrofluoric Acid (HF) Potential

While the

-

Combustion Products:

, -

Incompatibility: Reacts vigorously with strong oxidizing agents and strong nucleophiles (e.g., organolithiums).

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following "Defense-in-Depth" strategy is required.

PPE Matrix

| Protection Layer | Specification | Technical Justification |

| Respiratory | P100/OV Cartridge or SCBA | Protection against organic vapors and potential acid gases ( |

| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer) | Fluorinated solvents/liquids can permeate standard nitrile. Laminate offers broad chemical resistance. |

| Ocular | Chemical Splash Goggles + Face Shield | Prevents corneal damage from splashes; standard safety glasses are insufficient for liquid handling. |

| Body | Flame-Resistant (FR) Lab Coat | Mitigates flash fire risk (Combustible Liquid). |

Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Inert Atmosphere: Store and handle under Argon or Nitrogen. Moisture can slowly hydrolyze the methoxy or fluorine substituents over time, generating impurities.

Operational Protocols: Storage, Transfer, and Waste[3]

Storage Stability

-

Condition: Refrigerate (2-8°C).

-

Atmosphere: Store under inert gas (Argon preferred due to density).

-

Container: Teflon-lined caps are mandatory. Glass is acceptable, but check for etching if long-term storage of degraded material is suspected (HF generation).

Safe Transfer Workflow (DOT Visualization)

The following diagram outlines the decision logic for transferring this reagent safely, prioritizing containment.

Figure 1: Decision logic for the safe transfer of fluorinated pyridine intermediates. Note the emphasis on septum techniques to minimize vapor release.

Spill Response

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE (including respiratory protection).

-

Neutralize: Use a spill pillow or vermiculite. Do not use water immediately, as it may spread the organic layer.

-

Decontaminate: Wash the surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

Synthetic Utility & Reaction Safety[4]

Researchers typically target the C-3 Fluorine or the C-6 Methoxy group for Nucleophilic Aromatic Substitution (

-

Reactivity Profile: The

group at C-2 strongly activates the ring.-

Scenario A: Nucleophilic attack at C-6 (displacing

) is possible but less likely than... -

Scenario B: Nucleophilic attack at C-3 (displacing

). Fluorine is a better leaving group in

-

Reaction Safety Workflow

When running

-

Exotherm Control: Add the nucleophile slowly at low temperature (0°C or -78°C). The electron-deficient nature of the ring can lead to rapid, exothermic additions.

-

Pressure Management: If heating is required (>80°C), use a pressure-rated vial.

groups can degrade to release gaseous byproducts if the ring opens.

Figure 2: Generalized workflow for S_NAr reactions involving activated fluorinated pyridines.

Emergency Medical Protocols

Specific Antidote Note: While this compound is not HF gas, the presence of multiple fluorine atoms warrants having Calcium Gluconate Gel (2.5%) readily available in the lab as a precautionary measure for any skin exposure that results in deep, throbbing pain (indicative of fluoride ion penetration).

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek ophthalmological attention.

-

Skin Contact: Wash with soap and water.[4] If redness/pain persists, apply Calcium Gluconate gel and seek medical help.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1227579-76-1 (Isomer Analog). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[5] Retrieved from [Link][5]

-

Organic Syntheses. Safe Handling of Fluorinated Pyridines in Organic Synthesis. Org.[6] Synth. 2017, 94, 46-53.[5] Retrieved from [Link]

Sources

- 1. 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1 | Benchchem [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 2-メトキシ-3-(トリフルオロメチル)ピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] The unique combination of a fluorine atom, a methoxy group, and a trifluoromethyl group on the pyridine ring imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and lipophilicity.[1] Understanding the solubility of this compound in various organic solvents is a cornerstone for its successful application, impacting everything from reaction chemistry and purification to formulation and bioavailability.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Understanding the Molecular Influences on Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, several structural features will govern its solubility profile:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

-

The Trifluoromethyl Group (-CF3): This highly electronegative group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and cell membrane permeability.[1] It is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

-

The Methoxy Group (-OCH3): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor.

-

The Fluorine Atom (-F): As the most electronegative element, the fluorine atom contributes to the overall polarity of the molecule.

The combination of these functional groups results in a molecule with a moderate to low polarity. It is expected to be more soluble in organic solvents than in water. The presence of hydrogen bond acceptors suggests some solubility in protic solvents, while the overall fluorination and hydrocarbon character favor solubility in a range of non-polar and polar aprotic solvents.

Quantitative Solubility Data: A Template for Investigation

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/100mL at 25°C) | Observations |

| Hexane | 0.1 | Low | ||

| Toluene | 2.4 | Moderate | ||

| Dichloromethane (DCM) | 3.1 | High | ||

| Diethyl Ether | 2.8 | Moderate-High | ||

| Ethyl Acetate | 4.4 | Moderate-High | ||

| Acetone | 5.1 | High | ||

| Isopropanol (IPA) | 3.9 | Moderate | ||

| Ethanol | 4.3 | Moderate | ||

| Methanol | 5.1 | Moderate | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | ||

| N,N-Dimethylformamide (DMF) | 6.4 | High |

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol describes a robust and reliable method for determining the solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh approximately 10 mg of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine into a vial.

-

Add 1 mL of the chosen organic solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.[2]

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A constant temperature is crucial as solubility is temperature-dependent.[3]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method. A 1:100 or 1:1000 dilution is often a good starting point.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100mL or mg/mL.

-

Causality Behind Experimental Choices:

-

24-hour Equilibration: This extended period ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

-

Centrifugation and Filtration: These steps are critical to remove all undissolved solids, preventing overestimation of the solubility.

-

HPLC/GC Quantification: These analytical techniques provide high sensitivity and specificity for accurate quantification of the dissolved solute.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Sources

Methodological & Application

Application Note: Selective Nucleophilic Functionalization of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

This Application Note and Protocol guide details the specific reactivity and functionalization of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized scaffold for medicinal chemistry and agrochemical development.

Introduction & Structural Analysis[1]

The trifluoromethylpyridine (TFMP) motif is ubiquitous in modern drug design due to its ability to modulate lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine represents a "privileged scaffold" offering three distinct points of diversity:

-

C2-Trifluoromethyl (-CF

): A strong electron-withdrawing group (EWG) that activates the ring and provides metabolic blockade. -

C3-Fluorine (-F): A versatile handle for Nucleophilic Aromatic Substitution (S

Ar), activated by the adjacent -CF -

C6-Methoxy (-OMe): An electron-donating group (EDG) that modulates ring electronics and can serve as a masked hydroxyl group or a directing group.

Reactivity Profile & Regioselectivity

The core challenge in functionalizing this molecule is controlling regioselectivity .[1] The pyridine ring contains two potential leaving groups (-F and -OMe) and multiple activation vectors.

-

Path A (C3-Fluorine Displacement): The C3 position is meta to the ring nitrogen (normally deactivated). However, it is ortho to the strong -CF

group. The inductive and field effects of the -CF -

Path B (C6-Methoxy Displacement): The C6 position is ortho to the ring nitrogen, which is the classical activation site for S

Ar. However, the methoxy group is a poor leaving group compared to fluorine. Displacement at C6 typically requires harsh conditions or specific activation (e.g., acid catalysis).

Conclusion: Under standard basic S

Mechanistic Pathway Visualization

The following diagram illustrates the competing electronic effects and the favored reaction pathway.

Figure 1: Mechanistic decision tree showing the dominance of C3-fluorine displacement due to CF3-activation and leaving group quality.

Experimental Protocols

Protocol A: C3-Amination (Library Synthesis)

This protocol is optimized for a wide range of primary and secondary amines. The use of DMSO accelerates the reaction via dipole stabilization of the transition state.

Reagents:

-

Substrate: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: K

CO -

Solvent: DMSO (anhydrous) or NMP

Step-by-Step Procedure:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.51 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add K

CO-

Note: For amine salts (e.g., hydrochlorides), increase base to 3.0 equiv.

-

-

Reaction: Cap the vial and heat to 80 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the starting material (M+H not typically visible for fluoropyridines, track UV) and appearance of product mass.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Wash organic layer with Brine (10 mL), dry over Na

SO

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Summary (Expected Yields):

| Nucleophile Type | Example | Temp (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | Benzylamine | 80 | 4 | 85-95 |

| Secondary Cyclic | Morpholine | 90 | 6 | 80-90 |

| Aniline (Weak Nu) | 4-Fluoroaniline | 120 | 16 | 50-65 |

| Steric Hindered | Isopropylamine | 100 | 12 | 70-80 |

Protocol B: C3-Thiolation (Thioether Synthesis)

Thiols are softer, highly reactive nucleophiles that react cleanly at C3. Oxidation of the sulfur can be prevented by inert atmosphere.

Reagents:

-

Substrate (1.0 equiv)

-

Thiol (1.1 equiv)

-

Base: Cs

CO -

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add substrate (1.0 equiv) and thiol (1.1 equiv) in DMF (0.2 M concentration).

-

Base Addition: Add Cs

CO-

Observation: Reaction may be exothermic; start at 0 °C if scaling up >1g.

-

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is incomplete, heat to 50 °C.

-

Mechanistic Note: The "soft-soft" interaction between the thiol and the electron-deficient aromatic ring favors rapid substitution at mild temperatures.

-

-

Work-up: Dilute with water, extract with Et

O (to avoid DMF emulsion), wash with LiCl (5% aq), dry, and concentrate.

Protocol C: C6-Demethylation (Access to Pyridone)

While not a nucleophilic substitution of the fluorine, converting the methoxy group to a hydroxyl (pyridone tautomer) is a common requirement.

Reagents:

-

HBr (48% aq) in Acetic Acid OR Pyridine Hydrochloride (neat).

Procedure (Pyridine Hydrochloride Method):

-

Mix substrate (1.0 equiv) and Pyridine Hydrochloride (10 equiv) in a sealed tube.

-

Heat to 160 °C (melt) for 2 hours.

-

Cool, dilute with water, and adjust pH to ~5.

-

Collect the precipitated pyridone by filtration.

-

Caution: This method preserves the C2-CF

and C3-F groups (fluorine is robust to acid, unlike base).

-

Troubleshooting & Critical Parameters

Hydrolysis of the Trifluoromethyl Group

The -CF

-

Prevention: Use anhydrous solvents (DMSO, DMF) and carbonate bases (K

CO

Regioselectivity Drift

With very small, hard nucleophiles (e.g., NaOMe in MeOH), competitive attack at C6 (displacing OMe) or even C2 (attacking CF3) is possible.

-

Control: Use bulky solvents (t-Amyl alcohol) or non-nucleophilic bases (Cs

CO

Monitoring

Since the starting material is non-polar and volatile, it may not ionize well in ESI+ MS.

-

Recommendation: Use GC-MS for reaction monitoring or TLC (visualize with UV 254 nm). The product (with amine/thiol) will ionize much better.

References

-

Regioselectivity in Trifluoromethylpyridines

-

Schlosser, M., et al. "Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide." European Journal of Organic Chemistry.[3]

-

Source:

-

-

Synthesis of Trifluoromethylpyridine Derivatives

- "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science.

-

Source:

-

Reactivity of 2-Fluoro vs 3-Fluoro Pyridines

- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XXII. Preparation of and nucleophilic substitution in perfluoro-3,5-dimethylpyridine." Journal of the Chemical Society, Perkin Transactions 1.

-

Source:

-

General S

Ar Methodology for Fluorinated Heterocycles:- "Nucleophilic substitution of 2 with 3.

-

Source:

-

Commercial Availability & Properties

- Sigma-Aldrich Product Page for 2-Methoxy-3-(trifluoromethyl)pyridine (Analog).

-

Source:

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (CF3) and fluorine atoms are prized for their ability to enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The title compound, 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, represents a highly valuable and versatile building block, offering multiple reaction sites for the synthesis of diverse and complex molecular architectures.

This pyridine scaffold is uniquely functionalized:

-

The Trifluoromethyl Group (C-2): This powerful electron-withdrawing group significantly influences the electronic properties of the pyridine ring, increasing its electron deficiency.[4] This electronic pull is a key factor in activating the ring for certain transformations. In drug design, the CF3 group is a well-established bioisostere for other groups and can improve a molecule's pharmacokinetic profile.[2][3]

-

The Fluoro Group (C-3): Positioned ortho to the potent trifluoromethyl group, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] Its high electronegativity further contributes to the electronic landscape of the molecule.

-

The Methoxy Group (C-6): Located para to the fluoro group, the methoxy group can also be a target for substitution. Furthermore, it can be readily cleaved to reveal a hydroxyl group, providing another handle for derivatization.

-

The Pyridine Core: The nitrogen atom within the aromatic ring makes the system electron-deficient compared to benzene, predisposing it to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2 and C-6).[5][6]

This guide provides an in-depth exploration of the reactivity of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine and details robust protocols for its derivatization through key synthetic transformations.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging the Activated Ring System

The convergence of the electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyridine ring renders this scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is one of the most direct methods for introducing a wide range of functionalities onto the pyridine core.

Causality of Reactivity:

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, which transiently breaks aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate dictates the reaction's feasibility. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, several factors stabilize this intermediate and drive the reaction forward:

-

Activation by the CF3 Group: The strong inductive effect of the trifluoromethyl group at C-2 withdraws electron density from the ring, stabilizing the negative charge of the Meisenheimer complex.[4]

-

Activation by Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density and can directly stabilize the negative charge through resonance when the nucleophilic attack occurs at the C-3 or C-6 positions.[5][6]

-

Leaving Group Ability: The fluorine atom at C-3 is an effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

Experimental Protocol 1.1: Regioselective Amination via C-F Bond Displacement

This protocol details the substitution of the C-3 fluoro group with primary or secondary amines, a common strategy for building libraries of potential bioactive compounds.

Reaction Principle: A primary or secondary amine acts as the nucleophile, attacking the electron-deficient C-3 position. The reaction is typically promoted by a base in a polar aprotic solvent.

Caption: SNAr mechanism for C-3 amination.

Materials:

-

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Desired primary or secondary amine (1.2 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a dry reaction vessel, add 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine and the chosen base (e.g., K₂CO₃).

-

Add the desired amine, followed by the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of approximately 0.2 M.

-

Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired 3-amino derivative.

| Nucleophile Example | Product | Typical Yield (%) |

| Morpholine | 4-(6-Methoxy-2-(trifluoromethyl)pyridin-3-yl)morpholine | 85-95% |

| Benzylamine | N-Benzyl-6-methoxy-2-(trifluoromethyl)pyridin-3-amine | 70-85% |

| Aniline | N-(6-Methoxy-2-(trifluoromethyl)pyridin-3-yl)aniline | 60-75% |

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds often requires the power of transition-metal catalysis. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for this purpose.[7][8]

Strategic Consideration: Direct cross-coupling of a C-F bond is challenging and requires specialized catalytic systems. A more common and reliable strategy involves first converting the C-F bond to a more reactive C-Br or C-I bond via a halogen exchange (Halex) reaction, or by utilizing a different synthetic route to obtain the corresponding bromo- or iodo-pyridine precursor. The protocols below assume a bromo-substituted precursor, such as 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, is available.

Experimental Protocol 2.1: Buchwald-Hartwig Amination

This reaction provides a versatile and highly efficient method for C-N bond formation, accommodating a wide range of amines with excellent functional group tolerance.[7][9][10]

Reaction Principle: The reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10][11]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Materials:

-

3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Amine coupling partner (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, phosphine ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine and the amine coupling partner.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

-